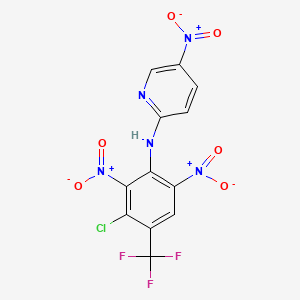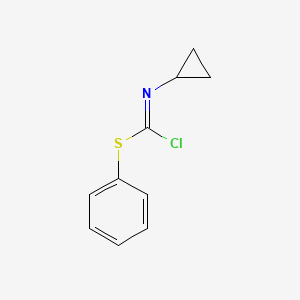
Deca-1,9-dien-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-1,9-dien-5-one is an organic compound characterized by a ten-carbon chain with double bonds at the first and ninth positions and a ketone group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Deca-1,9-dien-5-one typically involves the use of alkyne and alkene precursors. One common method is the palladium-catalyzed coupling reaction, which allows for the formation of the conjugated diene system. The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of a base like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Deca-1,9-dien-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or other oxygenated derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is a common choice.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Wissenschaftliche Forschungsanwendungen
Deca-1,9-dien-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: this compound is used in the production of fragrances, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism by which Deca-1,9-dien-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Deca-1,9-diyne: Similar in structure but with triple bonds instead of double bonds.
Deca-1,6-dien-9-yne: Contains both double and triple bonds, offering different reactivity.
Nona-1,6-dien-8-yne: A nine-carbon analog with similar functional groups
Uniqueness: Deca-1,9-dien-5-one’s unique combination of a conjugated diene system and a ketone group sets it apart from similar compounds. This structure provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
123976-50-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
deca-1,9-dien-5-one |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2 |
InChI-Schlüssel |
BHJREBRUFKVDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)




![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)

![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)

![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
